
Benzoic acid, 2-ethoxy-3-methoxy-, 2-(dimethylamino)ethyl ester, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-ethoxy-3-methoxy-, 2-(dimethylamino)ethyl ester, hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes an ester linkage, an ethoxy group, a methoxy group, and a dimethylaminoethyl group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-ethoxy-3-methoxy-, 2-(dimethylamino)ethyl ester, hydrochloride typically involves esterification and subsequent reactions to introduce the ethoxy, methoxy, and dimethylaminoethyl groups. The process may include:
Esterification: Benzoic acid reacts with ethanol in the presence of a strong acid catalyst to form ethyl benzoate.
Methoxylation: The ethyl benzoate undergoes a methoxylation reaction to introduce the methoxy group.
Ethoxylation: The compound is further reacted with ethyl iodide to introduce the ethoxy group.
Amination: Finally, the compound undergoes a reaction with dimethylamine to introduce the dimethylaminoethyl group, followed by treatment with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 2-ethoxy-3-methoxy-, 2-(dimethylamino)ethyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the dimethylaminoethyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed under basic conditions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzoic acid, 2-ethoxy-3-methoxy-, 2-(dimethylamino)ethyl ester, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of benzoic acid, 2-ethoxy-3-methoxy-, 2-(dimethylamino)ethyl ester, hydrochloride involves its interaction with specific molecular targets. The ester and amine groups allow it to interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, 2-(dimethylamino)ethyl ester: Lacks the ethoxy and methoxy groups.
Benzoic acid, 2-methoxy-, ethyl ester: Lacks the dimethylaminoethyl group.
Benzoic acid, ethyl ester: Lacks both the methoxy and dimethylaminoethyl groups.
Uniqueness
The presence of both ethoxy and methoxy groups, along with the dimethylaminoethyl group, makes benzoic acid, 2-ethoxy-3-methoxy-, 2-(dimethylamino)ethyl ester, hydrochloride unique
Propriétés
Numéro CAS |
23958-98-7 |
|---|---|
Formule moléculaire |
C14H22ClNO4 |
Poids moléculaire |
303.78 g/mol |
Nom IUPAC |
2-(2-ethoxy-3-methoxybenzoyl)oxyethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C14H21NO4.ClH/c1-5-18-13-11(7-6-8-12(13)17-4)14(16)19-10-9-15(2)3;/h6-8H,5,9-10H2,1-4H3;1H |
Clé InChI |
YDQBNGBTJRHPQO-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC=C1OC)C(=O)OCC[NH+](C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




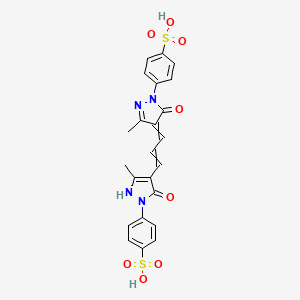



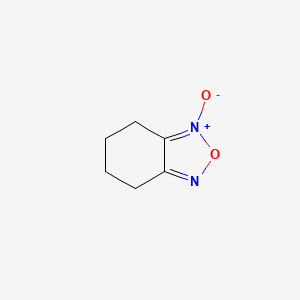

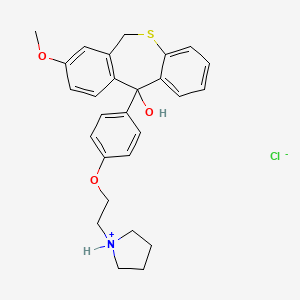
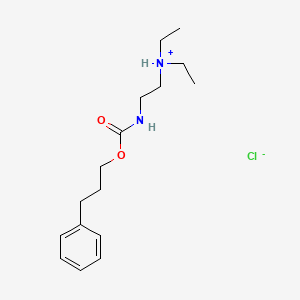
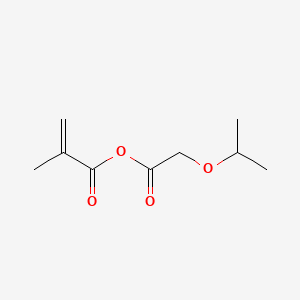
![[Isopropylidenebis(p-phenyleneoxy)]dipropanol](/img/structure/B13744977.png)
![Urea, N'-[[3-(isocyanatomethyl)cyclohexyl]methyl]-N-phenyl-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B13744979.png)
![3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one](/img/structure/B13744982.png)
